Introduction: A Molecule at the Intersection of Aggregation-Induced Emission and Sensing
Introduction: A Molecule at the Intersection of Aggregation-Induced Emission and Sensing
An In-depth Technical Guide to the Photophysical Properties of (4-(2,2-Diphenylvinyl)phenyl)boronic acid
(4-(2,2-Diphenylvinyl)phenyl)boronic acid is a fascinating organic molecule that belongs to the tetraphenylethylene (TPE) family of compounds.[1][2][3] TPE and its derivatives are renowned for a unique photophysical phenomenon known as Aggregation-Induced Emission (AIE). In dilute solutions, these molecules are typically non-emissive, but they become highly fluorescent upon aggregation or in the solid state.[3][4][5] This property is in stark contrast to traditional fluorophores, which often suffer from aggregation-caused quenching (ACQ).
The structure of (4-(2,2-Diphenylvinyl)phenyl)boronic acid combines the AIE-active TPE core with a boronic acid functional group. This dual-functionality makes it a powerful tool for researchers. The TPE unit provides the intrinsic fluorescence in the aggregated state, while the boronic acid moiety acts as a versatile recognition site, particularly for cis-diol-containing biomolecules like saccharides and glycoproteins.[6][7][8] This guide provides a comprehensive overview of the core photophysical properties of this molecule, the mechanisms governing its behavior, and experimental protocols for its characterization and application.
Part 1: Core Photophysical Characteristics
The photophysical behavior of (4-(2,2-Diphenylvinyl)phenyl)boronic acid is dominated by its TPE core. Understanding these properties is crucial for its application in materials science and sensing.
Aggregation-Induced Emission (AIE)
The hallmark of this molecule is its AIE characteristic.
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In Dilute Solution: When dissolved in a good solvent (e.g., tetrahydrofuran or chloroform), the molecule exists in a dispersed state. Upon photoexcitation, the energy is efficiently dissipated through non-radiative decay channels. The primary mechanism for this non-radiative decay is the active rotation of the peripheral phenyl rings.[3] Photoisomerization has also been identified as a significant pathway for energy dissipation in solution.[1][2] Consequently, the molecule exhibits very weak or no fluorescence.
-
In Aggregated State: In a poor solvent (like a mixture of THF and water) or in the solid state, the molecules are forced to aggregate. This aggregation physically restricts the intramolecular rotation (RIR) of the phenyl groups.[1][2][3][9] By blocking the primary non-radiative decay pathway, the radiative decay channel (fluorescence) is opened, leading to strong light emission.[10] This "lighting-up" effect in the aggregated state is the essence of AIE.
Absorption and Emission Spectra
Like other TPE derivatives, (4-(2,2-Diphenylvinyl)phenyl)boronic acid typically exhibits a broad absorption band in the UV region (around 300-360 nm) arising from π–π* transitions of the conjugated system.[10] The emission spectrum, observed in the aggregated state, is generally found in the blue-to-green region of the visible spectrum (around 430-480 nm).[10] These molecules often display a large Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift is advantageous in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.[11]
Solvatochromism
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. TPE derivatives can exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent.[12][13] This phenomenon is often attributed to an intramolecular charge transfer (ICT) character in the excited state.[12][14] In polar solvents, the excited state dipole is stabilized, which can lead to a red shift (bathochromic shift) in the emission spectrum.[13][14] The relationship between the Stokes shift and solvent polarity can be analyzed using a Lippert-Mataga plot, which provides insight into the change in dipole moment upon excitation.[13][14]
Quantum Yield (ΦF)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For an AIE-active molecule like (4-(2,2-Diphenylvinyl)phenyl)boronic acid, the quantum yield is dramatically dependent on the physical state.
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In solution , the ΦF is typically very low (often < 1%).[3]
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In the aggregated state or solid state , the ΦF can be very high, sometimes approaching unity, due to the suppression of non-radiative decay pathways.[5][11]
The following table summarizes the typical photophysical properties of a TPE-boronic acid derivative in different solvent environments, illustrating the AIE effect.
| Property | Solvent System | Observation | Causality |
| λ_abs (max) | THF | ~330 nm | π–π* transition of the TPE core. |
| λ_em (max) | THF | ~470 nm (very weak) | Energy is lost via non-radiative intramolecular rotation. |
| ΦF | THF | < 0.01 | Dominance of non-radiative decay pathways. |
| λ_em (max) | THF/Water (10:90) | ~475 nm (strong) | Aggregation restricts intramolecular rotation, activating the radiative channel. |
| ΦF | THF/Water (10:90) | > 0.50 | Suppression of non-radiative decay pathways. |
| Solid State | Powder | ~480 nm (very strong) | Maximum restriction of intramolecular rotation in the solid phase. |
| ΦF | Solid State | ~0.80 - 0.95 | The rigid environment minimizes non-radiative decay. |
Note: The values presented are illustrative and based on typical data for TPE derivatives. Actual values may vary based on specific experimental conditions.
Part 2: Mechanism of Action in Sensing
The true power of (4-(2,2-Diphenylvinyl)phenyl)boronic acid lies in its ability to act as a chemosensor. This functionality is conferred by the boronic acid group, which can form reversible covalent bonds with molecules containing cis-diol functionalities.[6][7]
The sensing mechanism involves a change in the local environment of the fluorophore upon analyte binding. Boronic acids exist in equilibrium between a neutral, trigonal planar (sp2 hybridized) state and an anionic, tetrahedral (sp3 hybridized) state. Binding with a diol shifts this equilibrium towards the tetrahedral state.[8] This change in hybridization and charge at the boron center can alter the electronic properties of the entire molecule, leading to several possible outcomes:
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Modulation of Aggregation: The binding of a hydrophilic analyte like a sugar can increase the water solubility of the molecule, potentially disrupting the aggregates and quenching the AIE fluorescence.
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Intramolecular Charge Transfer (ICT): The formation of the anionic boronate ester can enhance an ICT process within the molecule, leading to a shift in the emission wavelength or a change in fluorescence intensity.
-
Photoinduced Electron Transfer (PET): In some designs, the boronic acid can act as a PET quencher. Binding to an analyte can inhibit the PET process, resulting in a "turn-on" fluorescence response.
The diagram below illustrates the fundamental principle of diol sensing.
Caption: Mechanism of diol sensing via reversible boronate ester formation.
Part 3: Experimental Protocols & Workflows
To harness the properties of (4-(2,2-Diphenylvinyl)phenyl)boronic acid, rigorous experimental procedures are required.
Synthesis Overview
A common route for synthesizing aryl boronic acids is the reaction of a corresponding aryl halide with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.[15] Suzuki coupling reactions are also frequently employed to build the core TPE structure.[12][13]
Protocol: Characterization of Aggregation-Induced Emission
This protocol describes the standard method for verifying the AIE properties of the compound.
Objective: To measure the change in fluorescence intensity as a function of solvent composition.
Materials:
-
(4-(2,2-Diphenylvinyl)phenyl)boronic acid
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
-
Volumetric flasks and micropipettes
-
UV-Vis spectrophotometer and spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in THF at a concentration of 1 mM. Causality: THF is a good solvent that ensures the molecule is fully dissolved and in a non-aggregated state.
-
Solvent Mixture Preparation: In a series of cuvettes, prepare solutions with varying water fractions (fw), from 0% to 90%, while keeping the final concentration of the compound constant (e.g., 10 µM). For example, to prepare a solution with 90% water, mix 0.1 mL of the stock solution with 0.8 mL of THF and 9.0 mL of water. Causality: Water is a non-solvent. Gradually increasing its fraction induces the aggregation of the hydrophobic AIEgen.
-
UV-Vis Spectroscopy: Record the absorption spectra for each solution to check for changes in the ground state, such as scattering due to aggregate formation.
-
Fluorescence Spectroscopy: Excite the samples at their absorption maximum (λ_abs) and record the emission spectra.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) against the water fraction (fw). A sharp increase in intensity at high water fractions confirms the AIE characteristic.
-
(Optional) Dynamic Light Scattering (DLS): Use DLS to measure the size distribution of the nanoparticles formed in the high water fraction mixtures, providing direct evidence of aggregation.[9]
Protocol: Relative Fluorescence Quantum Yield Determination
Objective: To quantify the fluorescence efficiency in different states (solution vs. aggregate).
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard.[16]
Materials:
-
Sample solutions (e.g., in THF and 90% water/THF)
-
Quantum yield standard with known ΦF (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Spectrophotometer and spectrofluorometer
Procedure:
-
Absorbance Measurement: Prepare dilute solutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. Record the absorbance spectra.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength.
-
Calculation: Calculate the quantum yield (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' denote the sample and reference standard, respectively.
-
General Workflow for a Sensing Application
The following diagram outlines a typical workflow for using the compound as a fluorescent sensor.
Caption: A generalized workflow for analyte detection using the AIE-based sensor.
Conclusion
(4-(2,2-Diphenylvinyl)phenyl)boronic acid is a prime example of rational molecular design, integrating the remarkable photophysical properties of an AIE-active core with the versatile chemical reactivity of a boronic acid sensor. Its ability to become highly emissive in aggregated states, coupled with its capacity for molecular recognition, provides a powerful platform for developing advanced chemosensors, bio-imaging agents, and smart materials. A thorough understanding of the interplay between intramolecular rotation, aggregation, and host-guest interactions is paramount for researchers and drug development professionals seeking to unlock the full potential of this and related molecular systems.
References
-
Rouillon, J., Monnereau, C., & Andraud, C. (2021). Reevaluating the Solution Photophysics of Tetraphenylethylene at the Origin of their Aggregation‐Induced Emission Properties. Chemistry – A European Journal, 27(30), 8003–8007. [Link]
-
Zhang, H., et al. (2018). Photophysical Properties of Chiral Tetraphenylethylene Derivatives with the Fixed Propeller-Like Conformation. The Journal of Physical Chemistry C. [Link]
-
Rouillon, J., Monnereau, C., & Andraud, C. (2021). Reevaluating the Solution Photophysics of Tetraphenylethylene at the Origin of their Aggregation-Induced Emission Properties. PubMed. [Link]
-
Gotor, R., et al. (2021). Photocyclization reaction and related photodynamics in the photoproducts of a tetraphenylethylene derivative with bulky substituents: unexpected solvent viscosity effect. Physical Chemistry Chemical Physics. [Link]
-
Crespo-Otero, R., et al. (2017). Excited-State Decay Paths in Tetraphenylethene Derivatives. PubMed Central. [Link]
-
El-Zohry, A. M., et al. (2022). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. RSC Advances. [Link]
-
Jadhav, P., et al. (2021). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. New Journal of Chemistry. [Link]
-
Misra, R., et al. (2017). Unravelling the solvatochromism, aggregation induced emission and reversible mechanochromism of a tetraphenylethene substituted benzothiadiazole. Journal of Materials Chemistry C. [Link]
-
Ghemtio, L., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. [Link]
-
Wang, D., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]
-
Luo, J., et al. (2001). Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole. Chemical Communications. [Link]
-
Bull, S. D., et al. (2011). Boronic acid building blocks: tools for sensing and separation. Journal of the Brazilian Chemical Society. [Link]
-
Carullo, G., et al. (2021). Development and in vitro Profiling of Dual FXR/LTA4H Modulators. ResearchGate. [Link]
-
Ghemtio, L., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. [Link]
-
Zhang, M., et al. (2021). A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. Chemical Science. [Link]
-
El-Zohry, A. M., et al. (2022). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. RSC Publishing. [Link]
-
Novaki, L. P., & El Seoud, O. A. (1996). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. Berichte der Bunsengesellschaft für physikalische Chemie. [Link]
-
PubChem. (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid. PubChem. [Link]
-
El Seoud, O. A. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI. [Link]
-
Lowry, M., et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. IRL @ UMSL. [Link]
-
Häner, R., et al. (2022). Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. Chemistry – A European Journal. [Link]
-
Birks, J. B. (1970). Fluorescence Quantum Yield Measurements. ResearchGate. [Link]
Sources
- 1. sci-hub.ru [sci-hub.ru]
- 2. Reevaluating the Solution Photophysics of Tetraphenylethylene at the Origin of their Aggregation-Induced Emission Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregation-induced emission: fundamental understanding and future developments | Semantic Scholar [semanticscholar.org]
- 5. A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. irl.umsl.edu [irl.umsl.edu]
- 15. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
